molecular formula C16H16O2 B1274694 2-[(Benzhydryloxy)methyl]oxirane CAS No. 6669-15-4

2-[(Benzhydryloxy)methyl]oxirane

Cat. No.: B1274694
CAS No.: 6669-15-4
M. Wt: 240.3 g/mol
InChI Key: AMFIUYBZYJZWAU-UHFFFAOYSA-N
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Description

2-[(Benzhydryloxy)methyl]oxirane, also known as BHMO, is an organic compound that is found in a variety of natural and synthetic sources. BHMO is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and nutraceuticals. It is also used as a reagent in various chemical reactions and as a catalyst in catalytic processes. BHMO has a wide range of applications in the scientific research field, and its biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Catalytic Processes

2-[(Benzhydryloxy)methyl]oxirane has been utilized in copper-catalyzed tandem processes to efficiently prepare various 2-substituted-1,4-benzodioxanes. This method involves a ring-opening process followed by an intramolecular C-O cross coupling cyclization (Liu & Bao, 2010).

Polymer Synthesis

In the field of polymer synthesis, oxiranes like this compound have been copolymerized with dicarboxylic anhydrides to produce polyesters and polyethers. These processes involve enzymatic ring-opening polymerization (Soeda et al., 2002).

Chiral Resolution Reagent

This compound has been used as a chiral resolution reagent. Specifically, (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane reacts with various α-chiral amines through regioselective ring-opening, proving useful in analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).

Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been used in the asymmetric synthesis of therapeutic agents, such as TAK-218, used for treating central nervous system injuries (Fukatsu et al., 1999).

Corrosion Inhibition

Aromatic epoxy monomers derived from oxiranes, including this compound, have shown effectiveness as corrosion inhibitors for carbon steel in acidic solutions. Their adsorption and anticorrosive behavior have been extensively studied using both computational and experimental techniques (Dagdag et al., 2019).

Atmospheric Chemistry

Oxiranes, including derivatives of this compound, have been identified as products in the atmospheric reactions of various alkenes with nitrate radicals. These findings contribute to understanding the chemical processes in the troposphere (Berndt & Böge, 1995).

Synthesis of Fluorinated Compounds

This compound has been used in the synthesis of fluorinated polymers. These polymers have applications in various fields due to their unique properties, such as high chemical resistance and thermal stability (Zhan-xiong, 2012).

Theoretical Studies

Theoretical studies on oxiranes, including derivatives of this compound, have been conducted to understand their catalytic hydrogenation. These studies provide insights into the mechanisms of reactions involving oxiranes and their derivatives (Kuevi et al., 2012).

Properties

IUPAC Name

2-(benzhydryloxymethyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-3-7-13(8-4-1)16(18-12-15-11-17-15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMFIUYBZYJZWAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50390620
Record name 2-[(benzhydryloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6669-15-4
Record name 2-[(benzhydryloxy)methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50390620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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